An In-depth Technical Guide to 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
An In-depth Technical Guide to 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
CAS Number: 25090-39-5
This technical guide provides a comprehensive overview of 3-(methoxycarbonyl)cyclohexanecarboxylic acid, a dicarboxylic acid monoester with significant potential as a building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Physicochemical Properties
3-(Methoxycarbonyl)cyclohexanecarboxylic acid, also known as cyclohexane-1,3-dicarboxylic acid monomethyl ester, is a nine-carbon organic compound featuring both a carboxylic acid and a methyl ester functional group attached to a cyclohexane ring. The relative orientation of these two functional groups can be either cis or trans, leading to two distinct diastereomers.
A summary of its key physicochemical properties is presented in the table below. Note that some of these properties are computed due to the limited availability of experimentally determined data in public literature.
| Property | Value | Source |
| CAS Number | 25090-39-5 | PubChem |
| Molecular Formula | C₉H₁₄O₄ | PubChem |
| Molecular Weight | 186.20 g/mol | PubChem |
| IUPAC Name | 3-(methoxycarbonyl)cyclohexane-1-carboxylic acid | PubChem |
| Synonyms | Cyclohexane-1,3-dicarboxylic acid monomethyl ester, 3-Carbomethoxycyclohexanecarboxylic acid | PubChem |
| XLogP3-AA (Computed) | 1 | PubChem |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem |
| Hydrogen Bond Acceptor Count (Computed) | 4 | PubChem |
| Rotatable Bond Count (Computed) | 3 | PubChem |
| Exact Mass (Computed) | 186.08920892 Da | PubChem |
| Topological Polar Surface Area (Computed) | 63.6 Ų | PubChem |
Synthesis and Experimental Protocols
The primary route for the synthesis of 3-(methoxycarbonyl)cyclohexanecarboxylic acid is the partial hydrolysis of the corresponding diester, dimethyl 1,3-cyclohexanedicarboxylate. This method allows for the selective cleavage of one ester group to yield the desired monoester. The synthesis can be performed under either acidic or basic conditions.
General Synthesis Workflow
Caption: General workflow for the synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid.
Experimental Protocol: Base-Catalyzed Monohydrolysis of Dimethyl 1,3-cyclohexanedicarboxylate
This protocol is based on established procedures for the selective monohydrolysis of dicarboxylic acid esters.
Materials:
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Dimethyl 1,3-cyclohexanedicarboxylate
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Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
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Methanol (or a suitable alcohol/water mixture)
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Hydrochloric acid (HCl), concentrated or 1M solution
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Diethyl ether or Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Deionized water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of dimethyl 1,3-cyclohexanedicarboxylate in methanol.
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Addition of Base: To this solution, add a solution of 1.0 to 1.2 equivalents of potassium hydroxide in methanol dropwise at room temperature. The use of a slight excess of the diester can help to minimize the formation of the dicarboxylic acid.
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Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the disappearance of the starting diester and the formation of the monoester and diacid.
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Solvent Removal: Once the reaction is deemed complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
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Work-up: Dissolve the resulting residue in water. Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted starting material.
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Acidification: Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 2-3. The product, 3-(methoxycarbonyl)cyclohexanecarboxylic acid, should precipitate out of the solution if it is a solid, or it may form an oil.
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Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate or another suitable organic solvent.
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Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Data
Detailed experimental spectroscopic data for 3-(methoxycarbonyl)cyclohexanecarboxylic acid is not widely available. However, based on the known spectra of similar compounds, such as cis-1,3-cyclohexanedicarboxylic acid, the following characteristic signals can be expected.
Expected ¹H NMR Signals:
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A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.
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A broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm.
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A complex series of multiplets for the cyclohexane ring protons between 1.2 and 2.8 ppm. The chemical shifts and coupling constants of these protons will be highly dependent on the cis or trans stereochemistry of the substituents.
Expected ¹³C NMR Signals:
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A signal for the ester carbonyl carbon around 175 ppm.
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A signal for the carboxylic acid carbonyl carbon around 180 ppm.
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A signal for the methyl ester carbon (-OCH₃) around 52 ppm.
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Multiple signals for the sp³ hybridized carbons of the cyclohexane ring between 20 and 50 ppm.
Applications in Drug Discovery and Organic Synthesis
While specific biological activities of 3-(methoxycarbonyl)cyclohexanecarboxylic acid are not extensively documented, its structural motifs are of significant interest in medicinal chemistry and drug development.
Role as a Pharmaceutical Intermediate
Cyclohexane rings are common scaffolds in pharmaceutical agents, providing a three-dimensional structure that can orient functional groups in precise spatial arrangements for optimal interaction with biological targets. Dicarboxylic acid monoesters like the title compound are versatile intermediates for several reasons:
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Orthogonal Reactivity: The presence of both a carboxylic acid and an ester allows for selective chemical modifications. For instance, the carboxylic acid can be converted to an amide, while the ester remains intact, or vice versa.
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Scaffold for Further Elaboration: This molecule serves as a foundational building block for the synthesis of more complex molecules. The cyclohexane core can be further functionalized, and the acid and ester groups can be used to link to other molecular fragments.
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Bioisosteric Replacement: Cyclohexane rings are often used as non-aromatic bioisosteres for phenyl rings in drug design to improve properties such as solubility, metabolic stability, and to explore new intellectual property space.
Logical Relationship in Drug Development
Caption: Role of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid in a lead optimization workflow.
Safety and Handling
Conclusion
3-(Methoxycarbonyl)cyclohexanecarboxylic acid is a valuable chemical intermediate with considerable potential in organic synthesis and drug discovery. Its bifunctional nature and the presence of a conformationally rich cyclohexane scaffold make it an attractive building block for the creation of complex molecular architectures. While further research is needed to fully characterize its properties and explore its biological activities, the synthetic methodologies and potential applications outlined in this guide provide a solid foundation for its use in research and development.
